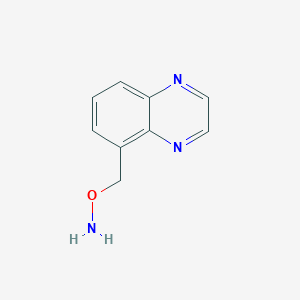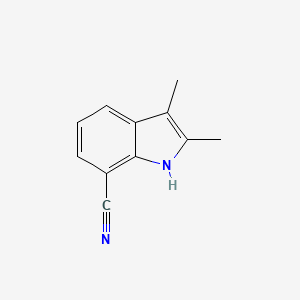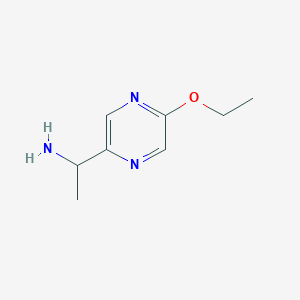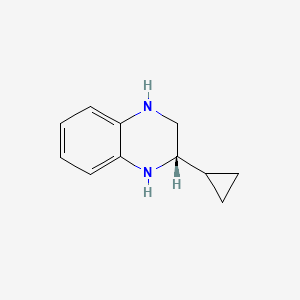
6-Hydroxyquinazoline-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxyquinazoline-4-carbonitrile is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a hydroxyl group at the 6th position and a cyano group at the 4th position makes this compound a unique and valuable compound in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyquinazoline-4-carbonitrile typically involves the reaction of isatoic anhydride with various reagents. One common method includes the reaction of isatoic anhydride with triethyl orthoformate and ammonium acetate in ethanol under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
6-Hydroxyquinazoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinazoline-4,6-dione.
Reduction: The cyano group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinazoline-4,6-dione.
Reduction: 6-Hydroxyquinazoline-4-amine.
Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.
科学研究应用
6-Hydroxyquinazoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-Hydroxyquinazoline-4-carbonitrile primarily involves the inhibition of PARP. PARP is an enzyme that plays a crucial role in repairing single-stranded DNA breaks. By inhibiting PARP, this compound can enhance the cytotoxicity of DNA-damaging agents, leading to increased apoptosis in cancer cells . The compound interacts with the catalytic domain of PARP, preventing the enzyme from binding to DNA and carrying out its repair functions.
相似化合物的比较
Similar Compounds
4-Hydroxyquinazoline: Lacks the cyano group at the 4th position.
6-Hydroxyquinoline: Has a similar structure but with a nitrogen atom at a different position in the ring.
Quinazoline-4-carbonitrile: Lacks the hydroxyl group at the 6th position.
Uniqueness
6-Hydroxyquinazoline-4-carbonitrile is unique due to the presence of both the hydroxyl and cyano groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for drug development and other scientific research applications.
属性
分子式 |
C9H5N3O |
|---|---|
分子量 |
171.16 g/mol |
IUPAC 名称 |
6-hydroxyquinazoline-4-carbonitrile |
InChI |
InChI=1S/C9H5N3O/c10-4-9-7-3-6(13)1-2-8(7)11-5-12-9/h1-3,5,13H |
InChI 键 |
VGIZETNNSFFQLR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1O)C(=NC=N2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile](/img/structure/B11913760.png)
![2,3-Dihydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11913764.png)


![5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B11913772.png)


![7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11913784.png)
![[Ethyl(dimethyl)silyl] butanoate](/img/structure/B11913797.png)




